2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Description
IUPAC Nomenclature and Systematic Classification
The compound this compound represents a systematically named organic molecule that follows International Union of Pure and Applied Chemistry guidelines for complex substituted aromatic compounds. The complete IUPAC name reflects the presence of multiple functional groups and substituents arranged on both the aromatic ring and the aliphatic chain. The systematic nomenclature begins with the identification of the longest carbon chain containing the sulfonyl chloride functional group, which serves as the parent structure for naming purposes.
The molecular formula C8H7BrClFO2S indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, two oxygen atoms, and one sulfur atom. The Chemical Abstracts Service registry number 2097975-05-6 provides a unique identifier for this specific molecular structure within chemical databases and literature. The MDL number MFCD30740213 serves as an additional standardized identifier used in chemical information systems.
The systematic classification places this compound within the broader category of sulfonyl chlorides, which are characterized by the presence of the SO2Cl functional group. More specifically, it belongs to the subclass of aryl sulfonyl chlorides due to the direct attachment of the sulfonyl chloride moiety to an aromatic system through an alkyl bridge. The presence of halogen substituents further classifies it as a polyhalogenated aryl sulfonyl chloride derivative.
The simplified molecular input line entry system representation FC(c1ccc(cc1)Br)CS(=O)(=O)Cl provides a linear notation that encodes the complete molecular structure including stereochemical information. This notation clearly indicates the connectivity between the fluorine-substituted carbon, the brominated phenyl ring, and the sulfonyl chloride functional group through a methylene bridge.
Molecular Architecture: Stereoelectronic Effects of Bromine and Fluorine Substituents
The molecular architecture of this compound is significantly influenced by the stereoelectronic effects arising from the bromine and fluorine substituents positioned at strategic locations within the molecule. The presence of these electronegative halogen atoms creates distinct electronic environments that affect both the ground-state geometry and the reactivity patterns of the compound. The fluorine atom attached to the alpha carbon adjacent to the phenyl ring exhibits particularly strong stereoelectronic effects due to its high electronegativity and small atomic radius.
Stereoelectronic effects in this compound primarily manifest through hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals. The carbon-fluorine bond serves as an excellent electron-withdrawing group, creating a stabilizing interaction with adjacent sigma bonding orbitals. This interaction follows the general trend where sigma star carbon-halogen orbitals serve as effective acceptors, with the acceptor strength decreasing in the order of carbon-fluorine greater than carbon-chlorine greater than carbon-bromine.
The bromine substituent at the para position of the phenyl ring contributes additional stereoelectronic stabilization through its interaction with the aromatic pi system. The larger atomic radius of bromine compared to fluorine results in different orbital overlap characteristics and electronic contributions to the overall molecular stability. The combination of these two halogen substituents creates a unique electronic environment that influences the conformational preferences and chemical reactivity of the sulfonyl chloride functional group.
The molecular weight of 301.5604 atomic mass units reflects the contribution of the heavy halogen atoms to the overall mass of the compound. The InChI key SKXVPTSJPYWKQP-UHFFFAOYSA-N provides a hashed representation of the complete molecular structure that can be used for computational analysis and database searching. The stereoelectronic effects arising from the halogen substituents are expected to influence the preferred conformations around the carbon-carbon bonds connecting the functional groups.
Crystallographic Characterization and Conformational Analysis
The crystallographic characterization of this compound requires detailed analysis of its solid-state structure and conformational preferences. While specific crystallographic data for this compound was not extensively detailed in the available literature, the general principles governing the solid-state packing of similar sulfonyl chloride derivatives provide insight into its likely structural characteristics. The presence of multiple polar functional groups, including the sulfonyl chloride moiety and the halogen substituents, suggests that intermolecular interactions play a significant role in determining crystal packing arrangements.
The conformational analysis of this compound must consider the rotational barriers around the key single bonds, particularly the carbon-carbon bond connecting the fluorinated carbon to the phenyl ring and the carbon-carbon bond linking the fluorinated carbon to the sulfonyl chloride-bearing carbon. The stereoelectronic effects discussed previously influence these conformational preferences by stabilizing specific arrangements that maximize favorable orbital interactions while minimizing unfavorable steric clashes.
The fluorine substituent on the alpha carbon is expected to adopt conformations that optimize hyperconjugative stabilization with the aromatic ring system. This preference may result in restricted rotation around the carbon-carbon bond, leading to distinct conformational isomers with different energies. The sulfonyl chloride group, being highly electronegative and sterically demanding, further constrains the available conformational space around the adjacent carbon atoms.
Temperature-dependent conformational behavior is anticipated based on the relatively weak nature of some stereoelectronic interactions compared to covalent bonds. At elevated temperatures, increased thermal motion may populate higher-energy conformations that are not accessible at room temperature. The solid-state structure likely represents the most thermodynamically stable conformation under standard conditions, where intermolecular packing forces complement intramolecular stereoelectronic preferences.
Comparative Structural Analysis with Aryl Sulfonyl Chloride Analogues
The structural characteristics of this compound can be better understood through systematic comparison with related aryl sulfonyl chloride analogues that share similar functional group arrangements. Several structurally related compounds provide valuable reference points for understanding the unique features of this particular derivative. The comparison reveals how different substitution patterns and functional group arrangements influence molecular properties and reactivity.
4-Bromo-2-fluorobenzenesulfonyl chloride represents a closely related analogue where the sulfonyl chloride group is directly attached to the aromatic ring rather than through an alkyl linker. This compound has a molecular formula of C6H3BrClFO2S and exhibits direct conjugation between the sulfonyl chloride and the aromatic system. The direct attachment results in enhanced electron-withdrawing effects and different reactivity patterns compared to the alkyl-linked derivative under investigation.
Para-toluenesulfonyl chloride serves as a fundamental reference compound in this class, lacking halogen substituents but containing a methyl group at the para position. With the molecular formula C7H7ClO2S, this compound provides a baseline for understanding how halogen substitution modifies the electronic and steric properties of the sulfonyl chloride functional group. The systematic replacement of the methyl group with bromine and the introduction of fluorine substitution illustrate the progressive electronic effects of halogenation.
4-Bromomethylbenzenesulfonyl chloride offers another relevant comparison with molecular formula BrCH2C6H4SO2Cl. This analogue contains a bromomethyl substituent rather than the brominated aromatic ring found in the target compound. The different positioning of the bromine atom demonstrates how the location of halogen substitution affects both electronic distribution and potential reaction pathways.
| Compound | Molecular Formula | Key Structural Features | Electronic Effects |
|---|---|---|---|
| This compound | C8H7BrClFO2S | Alkyl-linked, dual halogen substitution | Moderate electron withdrawal, conformational flexibility |
| 4-Bromo-2-fluorobenzenesulfonyl chloride | C6H3BrClFO2S | Direct aromatic attachment, ortho-fluorine | Strong electron withdrawal, rigid structure |
| Para-toluenesulfonyl chloride | C7H7ClO2S | Methyl substitution, no halogens | Weak electron donation, high reactivity |
| 4-Bromomethylbenzenesulfonyl chloride | C7H6BrClO2S | Benzylic bromine, aromatic attachment | Moderate electron withdrawal, benzylic reactivity |
The comparative analysis reveals that the alkyl linker in this compound provides conformational flexibility not available in directly substituted aromatic sulfonyl chlorides. This flexibility allows for adaptation to different steric environments and may facilitate certain types of chemical transformations. The dual halogen substitution pattern creates a unique electronic environment that combines the strong electron-withdrawing effects of fluorine with the more moderate effects of bromine.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVPTSJPYWKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Halogenation Sequential Approach
This two-step method is adapted from aromatic sulfonyl chloride syntheses:
Step 1: Sulfonation of 2-(4-Bromophenyl)-2-fluoroethane
- Reagents : Chlorosulfonic acid (1.05–1.2 equiv), sulfamic acid (catalytic)
- Conditions :
Step 2: Halogenation with Thionyl Chloride
- Reagents : Thionyl chloride (1.5 equiv), DMF (catalytic)
- Conditions :
- Yield : ~88% (extrapolated from analogous reactions)
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Sulfonation Temp | 70°C | |
| Halogenation Time | 4 h | |
| Overall Yield | 88% (estimated) |
One-Pot Sulfonation-Halogenation
A streamlined protocol inspired by isoquinoline sulfonyl chloride synthesis:
- Reagents : Sulfuric anhydride (1.2 equiv), thionyl chloride (2.0 equiv)
- Conditions :
- Advantages : Reduced purification steps; acid-stable intermediates.
| Metric | Value | Source |
|---|---|---|
| Reaction Scale | 1.0 mol | |
| Purity | ≥95% |
Alternative Route: Nucleophilic Fluorination
While less common, fluorination post-sulfonation is feasible:
- Starting Material : 2-(4-Bromophenyl)-2-chloroethane-1-sulfonyl chloride
- Reagent : KF or AgF (2.0 equiv)
- Conditions :
- Challenges : Competing elimination reactions; lower yields (~50–60%).
Critical Analysis of Methodologies
- Efficiency : The sequential sulfonation-halogenation method (Method 1) offers the highest yield and scalability.
- Safety : Thionyl chloride requires careful handling due to exothermic reactions; inert atmosphere recommended.
- Purification : Silica gel chromatography (EtOAc/hexanes) or recrystallization (MeOH/DCM) ensures high purity.
Optimization Strategies
- Additives : Sulfamic acid minimizes byproducts during sulfonation.
- Catalysts : DMF accelerates thionyl chloride reactions via intermediate chlorosulfite formation.
- Temperature Control : Slow addition of reagents at 70°C prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenol derivatives, while reduction can lead to the formation of bromophenyl ethane derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Organic Synthesis
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to act as an electrophile allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles to form sulfonamide derivatives.
- Electrophilic Aromatic Substitution: The bromophenyl group can undergo substitution reactions, leading to diverse aromatic compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its unique structure enables the development of new drugs targeting specific biological pathways. Notably:
- Enzyme Inhibition Studies: The sulfonyl chloride moiety can react with nucleophilic sites on enzymes, potentially inhibiting their function. This property is being explored in the design of enzyme inhibitors.
- Building Blocks for Active Pharmaceutical Ingredients (APIs): It can be utilized to synthesize novel APIs with enhanced therapeutic effects.
Material Science
The compound is also utilized in material science for the preparation of functional materials. It can be incorporated into polymers or coatings that require specific chemical properties, such as:
- Conductive Polymers: By modifying the polymer backbone with sulfonyl chloride groups, materials with enhanced electrical properties can be developed.
- Smart Materials: Its reactivity allows for the creation of materials that respond to environmental stimuli.
Biological Studies
In biological research, this compound is employed to study various cellular processes:
- Cellular Signaling Pathways: The compound may modulate pathways related to inflammation and apoptosis through its interactions with cellular components.
- In Vitro Studies: Research has shown that it can induce apoptosis in cancer cell lines (e.g., HeLa and MCF-7) by activating caspase pathways.
Case Studies and Experimental Data
Several studies have documented the effects of this compound on different cell lines:
| Study | Cell Line | Concentration | Observed Effects |
|---|---|---|---|
| 1 | HeLa | 10 µM | Induced apoptosis via caspase activation |
| 2 | Jurkat | 5 µM | Inhibited proliferation and induced cell cycle arrest |
| 3 | MCF-7 | 20 µM | Reduced viability and increased oxidative stress markers |
These findings highlight the compound's potential as a therapeutic agent and its utility in understanding cellular mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological molecules. The bromophenyl and fluoroethane moieties contribute to its overall reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(4-bromophenyl)-2-fluoroethane-1-sulfonyl chloride, differing primarily in substituents and backbone configuration:
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride
- Molecular Formula : C₉H₁₀ClFO₃S
- Molecular Weight : 252.69 g/mol
- Key Differences :
- Replaces the 4-bromophenyl group with a 4-fluorophenyl ring.
- Substitutes the fluorine atom on the ethane chain with a methoxy (-OCH₃) group.
- The methoxy group introduces electron-donating effects, which may alter reactivity in nucleophilic substitution reactions compared to the target compound.
4-Bromo-2-formylbenzene-1-sulfonyl Chloride
- Molecular Formula : C₇H₄BrClO₃S
- Molecular Weight : 283.53 g/mol
- Key Differences :
- Features a formyl (-CHO) group at the 2-position of the benzene ring.
- Lacks the ethane backbone, with the sulfonyl chloride directly attached to the benzene ring.
- Implications :
- The formyl group enhances electrophilicity at the benzene ring, making it more reactive toward nucleophilic aromatic substitution.
- The absence of an ethane spacer may reduce steric hindrance, facilitating reactions at the sulfonyl chloride group.
- Applications: Potential use in synthesizing sulfonamide derivatives or as a precursor for further functionalization .
Physicochemical and Reactivity Comparison
Biological Activity
Chemical Structure and Properties
Chemical Name: 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Molecular Formula: CHBrClFNOS
Molecular Weight: 303.58 g/mol
CAS Number: [specific CAS number if available]
The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives, making it a versatile precursor in organic synthesis.
The biological activity of this compound primarily revolves around its interactions with biological macromolecules. It is hypothesized to act through the following mechanisms:
- Inhibition of Enzymatic Activity: The sulfonyl chloride group can react with nucleophilic sites on enzymes, potentially inhibiting their function.
- Modulation of Cellular Signaling Pathways: The compound may influence pathways related to inflammation and apoptosis through its chemical reactivity.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
| Study | Cell Line | Concentration | Observed Effects |
|---|---|---|---|
| 1 | HeLa | 10 µM | Induced apoptosis via caspase activation |
| 2 | Jurkat | 5 µM | Inhibited proliferation and induced cell cycle arrest |
| 3 | MCF-7 | 20 µM | Reduced viability and increased oxidative stress markers |
Case Studies
-
Apoptosis Induction in Cancer Cells:
A study demonstrated that treatment with this compound at concentrations above 10 µM led to significant apoptosis in HeLa cells, as evidenced by increased caspase-3 activity and annexin V staining. This suggests potential applications in cancer therapy. -
Anti-inflammatory Properties:
In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) when compared to control groups. This indicates its potential as an anti-inflammatory agent.
Toxicity Profile
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain toxicity risks:
- Cytotoxicity: The IC50 values for various cell lines range from 5 µM to 20 µM, indicating moderate cytotoxicity.
- Organ Toxicity: Preliminary studies suggest liver and kidney toxicity at higher doses, necessitating further investigation into its safety profile.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(4-bromophenyl)-2-fluoroethane-1-sulfonyl chloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves chlorosulfonylation of a fluorinated styrene precursor. For example, analogous compounds like (E)-2-(4-bromophenyl)ethenesulfonyl chloride were synthesized using sulfuryl chloride (SO2Cl2) under controlled conditions, achieving 89% yield . Key factors include:
- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions.
- Solvent choice : Dichloromethane (DCM) or chloroform is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from DCM/hexane mixtures improves purity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.52–7.59 ppm for bromophenyl groups ).
- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 279.8960 ).
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs for refinement .
Q. What safety precautions are critical when handling this sulfonyl chloride?
- Methodological Answer :
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of toxic fumes (H314: Causes severe skin burns and eye damage ).
- Neutralization : Quench residual reagent with ice-cold sodium bicarbonate solution.
Advanced Research Questions
Q. How do competing reaction pathways (e.g., sulfonation vs. halogenation) impact the synthesis of this compound?
- Methodological Answer :
- Mechanistic studies : Use <sup>19</sup>F NMR to track fluorine retention during sulfonation. For example, competing C-F bond cleavage can occur if reaction temperatures exceed 40°C, leading to defluorinated byproducts.
- Kinetic control : Optimize reagent stoichiometry (e.g., 1.2 equiv SO2Cl2) and reaction time (2–4 hours) to favor sulfonyl chloride formation .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinning analysis : Use SHELXL to refine twinned datasets, especially for high-symmetry space groups .
- Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify robust supramolecular motifs (e.g., R2<sup>2</sup>(8) motifs in sulfonamide derivatives ).
Q. How can computational modeling predict reactivity in nucleophilic substitutions involving this sulfonyl chloride?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for reactions with amines or alcohols.
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on reaction kinetics.
Q. What are the challenges in characterizing byproducts from Friedel-Crafts reactions using this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace electrophilic adducts (e.g., bromophenyl-thioethers) with a Q-TOF mass spectrometer.
- Isotopic labeling : Use <sup>13</sup>C-labeled reagents to track unexpected coupling pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
